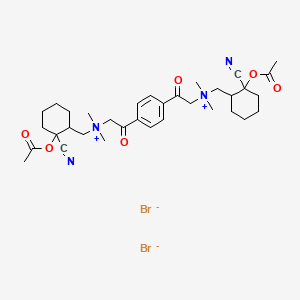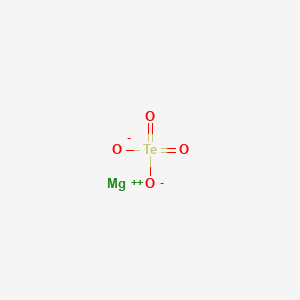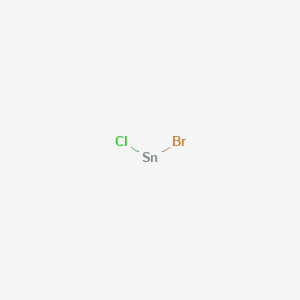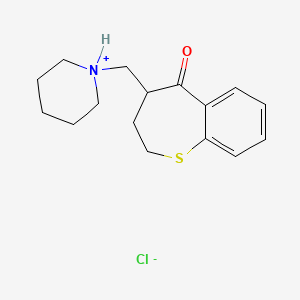
N,2,2,2-Tetrachloroacetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2,2-Tetrachloroacetamine is an organic compound with the molecular formula C2H2Cl4NO It is a derivative of acetamide where the hydrogen atoms are replaced by chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,2,2,2-Tetrachloroacetamine can be synthesized through the chlorination of acetamide. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and yields. The process also includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,2,2,2-Tetrachloroacetamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, or thiols can be used under mild conditions.
Major Products
Oxidation: Trichloroacetic acid.
Reduction: Dichloroacetamide or monochloroacetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,2,2,2-Tetrachloroacetamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,2,2,2-Tetrachloroacetamine involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include nucleophilic substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but with one less chlorine atom.
2,2,2-Trichloroacetonitrile: Contains a nitrile group instead of an amide group.
Trichloroacetic acid: An oxidized form of N,2,2,2-Tetrachloroacetamine.
Uniqueness
This compound is unique due to its high chlorine content, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
35077-10-2 |
|---|---|
Formule moléculaire |
C2HCl4NO |
Poids moléculaire |
196.8 g/mol |
Nom IUPAC |
N,2,2,2-tetrachloroacetamide |
InChI |
InChI=1S/C2HCl4NO/c3-2(4,5)1(8)7-6/h(H,7,8) |
Clé InChI |
WZJSNDBOBAUAQL-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(Cl)(Cl)Cl)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


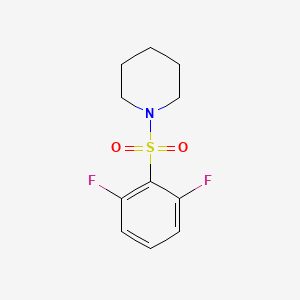

![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
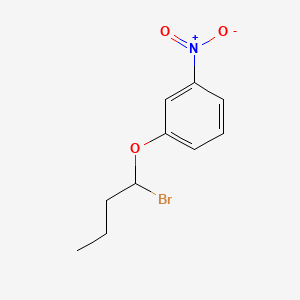
![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
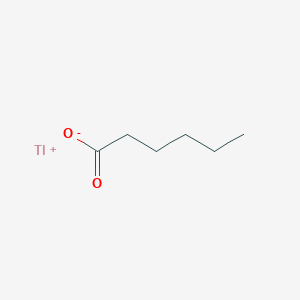
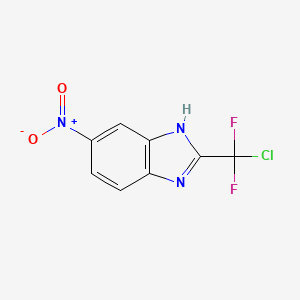
![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)

